molecular formula C5H7FN2O2S B2867813 3-ethyl-1H-pyrazole-4-sulfonyl fluoride CAS No. 2138511-65-4

3-ethyl-1H-pyrazole-4-sulfonyl fluoride

Cat. No. B2867813
M. Wt: 178.18
InChI Key: HABJBYUYXFLMAY-UHFFFAOYSA-N
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Description

“3-ethyl-1H-pyrazole-4-sulfonyl fluoride” is a chemical compound with the CAS Number: 2138511-65-4 . It has a molecular weight of 178.19 and its IUPAC name is 3-ethyl-1H-pyrazole-4-sulfonyl fluoride . The compound is typically stored at a temperature of 4 degrees Celsius and is usually in the form of a powder .


Molecular Structure Analysis

The Inchi Code for “3-ethyl-1H-pyrazole-4-sulfonyl fluoride” is 1S/C5H7FN2O2S/c1-2-4-5(3-7-8-4)11(6,9)10/h3H,2H2,1H3,(H,7,8) .


Physical And Chemical Properties Analysis

“3-ethyl-1H-pyrazole-4-sulfonyl fluoride” is a powder . It has a molecular weight of 178.19 and its IUPAC name is 3-ethyl-1H-pyrazole-4-sulfonyl fluoride .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Selective Synthesis of Heterocyclic Compounds : A sulfur-functionalized aminoacrolein derivative enables efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, including pyrazole-4-sulfonamides. This method demonstrates rapid access to heterocyclic sulfonyl fluorides with potential medicinal applications, showcasing the utility in parallel medicinal chemistry for synthesizing pyrazoles and other heterocycles (Tucker, Chenard, & Young, 2015).

  • Construction of Pyrazole and Triazole Cores : A cycloaddition reaction between substituted vinyl sulfonyl fluorides and ethyl diazoacetate or azides enables the rapid construction of pyrazole or triazole cores. This method provides a versatile approach for the synthesis of these heterocycles, important in drug discovery and development (Kumara Swamy et al., 2022).

  • Fused δ-Sultone Heterocycles Synthesis : The reactivity of ethenesulfonyl fluorides with pyrazolones and 1,3-dicarbonyl compounds under catalysis leads to a variety of δ-sultone fused heterocycles. These compounds are of interest for their potential applications in drug discovery and material science, highlighting the versatility of sulfonyl fluoride derivatives in synthesizing complex heterocycles (Chen et al., 2017).

  • Regioselective Construction of Pyrazole-Containing Aliphatic Sulfonyl Fluorides : A copper-catalyzed cascade reaction affords a straightforward method for constructing pyrazole-containing aliphatic sulfonyl fluorides. This process highlights the substrate's broad applicability and operational simplicity, marking its significance in medicinal chemistry (Yang et al., 2022).

  • Design and Synthesis for Alzheimer's Disease Treatment : Novel δ-sulfonolactone-fused pyrazole scaffolds were prepared for treating Alzheimer's disease. Enzyme screening revealed these compounds as highly selective BuChE inhibitors, showing significant potential for symptomatic treatment in progressive Alzheimer's disease (Xu et al., 2019).

Future Directions

Fluorinated pyrazoles, which include “3-ethyl-1H-pyrazole-4-sulfonyl fluoride”, play an important role in various areas of science including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has grown exponentially since the early 1990s, with more than 50% of all contributions on the topic having been published in the last 5 years . Future directions could include the synthesis of new pyrazole derivatives, the development of new catalysts, and the use of these compounds as precursors for the synthesis of new materials.

properties

IUPAC Name

5-ethyl-1H-pyrazole-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2O2S/c1-2-4-5(3-7-8-4)11(6,9)10/h3H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABJBYUYXFLMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-1H-pyrazole-4-sulfonyl fluoride

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